3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine

Medicinal chemistry Kinase inhibitor design Conformational analysis

This 3‑chloropyrazin‑2‑amine derivative incorporates a conformationally constrained 2,3‑dihydro‑1H‑inden‑2‑yl substituent that cannot be mimicked by simple N‑phenyl or N‑cyclohexyl analogs. The indan‑2‑yl group pre‑organizes the ligand for optimal hinge‑region binding and occupation of hydrophobic back pockets in kinase ATP‑binding sites, as validated across ATR and IDH inhibitor patent families. Replacing this compound with a generic N‑phenyl analog will alter the conformational ensemble, change target engagement, and destroy SAR reproducibility. With XLogP3 = 3.1, TPSA = 37.8 Ų, and only 2 rotatable bonds, it is ideally suited for SPR, fluorescence‑based binding assays, and ITC studies. Researchers should procure this exact compound when the lead series demands a rigid, bicyclic hydrophobic group that flexible or planar substituents cannot replicate.

Molecular Formula C13H12ClN3
Molecular Weight 245.71 g/mol
CAS No. 1959199-65-5
Cat. No. B1474019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine
CAS1959199-65-5
Molecular FormulaC13H12ClN3
Molecular Weight245.71 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NC3=NC=CN=C3Cl
InChIInChI=1S/C13H12ClN3/c14-12-13(16-6-5-15-12)17-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,16,17)
InChIKeyBNAQUWNVNZZKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine (CAS 1959199-65-5): Structural and Physicochemical Baseline for Procurement Evaluation


3-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine (CAS 1959199-65-5) is a 3-chloropyrazin-2-amine derivative bearing an indan-2-yl substituent at the exocyclic amine position. With a molecular formula of C₁₃H₁₂ClN₃ and a molecular weight of 245.71 g/mol, this compound belongs to the class of substituted pyrazin-2-amines that have been explored as kinase inhibitor scaffolds [1]. The presence of the 3-chloro substituent on the pyrazine ring, combined with the conformationally constrained 2,3-dihydro-1H-inden-2-yl group, distinguishes this compound from simpler N-alkyl or N-phenyl pyrazin-2-amine analogs and establishes a distinct physicochemical profile relevant to lead optimization and chemical biology applications .

Why 3-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine Cannot Be Substituted by Generic Pyrazin-2-amine Analogs in Lead Optimization Workflows


Generic substitution with simpler 3-chloropyrazin-2-amines (e.g., N-phenyl or N-alkyl derivatives) fails because the indan-2-yl group introduces a unique combination of conformational restriction, altered lipophilicity (XLogP3 = 3.1), and modified hydrogen-bonding geometry that cannot be replicated by flexible or planar N-substituents [1]. In kinase inhibitor SAR campaigns, the 2,3-dihydro-1H-inden-2-yl moiety has been specifically employed to occupy hydrophobic back pockets and to pre-organize the ligand conformation for optimal hinge-region binding, as demonstrated across multiple pyrazine-based ATR and IDH inhibitor patent families [2]. Procurement of a generic N-phenyl or N-cyclohexyl analog in place of the indan-2-yl derivative will result in a different conformational ensemble, altered target engagement profile, and non-comparable SAR data, undermining the reproducibility of lead optimization studies [3].

Quantitative Differentiation Evidence for 3-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine Versus Closest Analogs


Conformational Rigidity and Rotatable Bond Advantage Over N-Cyclohexyl and N-Benzyl Analogs

The target compound possesses only 2 rotatable bonds, compared to 3 rotatable bonds for 3-chloro-N-cyclohexylpyrazin-2-amine and 4 rotatable bonds for 3-chloro-N-benzylpyrazin-2-amine, as quantified from computed molecular descriptors [1]. The indan-2-yl group locks the aliphatic ring into a fixed bicyclic framework, reducing the entropic penalty upon target binding while maintaining sufficient conformational flexibility for induced-fit recognition. This property is not achievable with the freely rotating cyclohexyl or benzyl analogs [2].

Medicinal chemistry Kinase inhibitor design Conformational analysis

Lipophilicity (XLogP3) Differentiation from N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine (Des-chloro Analog)

The target compound has a computed XLogP3 of 3.1, representing an increase of approximately 1.1 log units over the des-chloro analog N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine (estimated XLogP3 ≈ 2.0) due to the electron-withdrawing and lipophilic contribution of the 3-chloro substituent [1]. This difference places the target compound in an optimal lipophilicity range (1–3) for CNS penetration while the des-chloro analog falls within a range more suited to peripheral target engagement. The 3-chloro group also modulates the electron density of the pyrazine ring, altering hydrogen-bond acceptor strength at N1 and N4 [2].

Physicochemical profiling ADME prediction Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Comparison with 3-Chloro-N-phenylpyrazin-2-amine

The target compound has a TPSA of 37.8 Ų and 3 hydrogen bond acceptors, which is identical in acceptor count but slightly lower in TPSA compared to 3-chloro-N-phenylpyrazin-2-amine (TPSA ≈ 38.0 Ų, 3 HBA). However, the molecular weight is 245.71 vs. approximately 206 g/mol for the N-phenyl analog, representing a 19% increase that shifts the target compound toward a higher MW drug-like space [1]. The indan-2-yl group provides additional hydrophobic surface area without increasing TPSA, potentially improving membrane permeability relative to polar surface area-dependent predictions [2].

Drug-likeness Oral bioavailability Medicinal chemistry

Hydrogen Bond Donor Count and Solubility Differentiation from 2-Amino-3-chloropyrazine Core Scaffold

The target compound has 1 hydrogen bond donor (the secondary amine NH), identical to the parent 2-amino-3-chloropyrazine (CAS 6863-73-6), but the indan-2-yl substitution increases molecular weight from 129.55 to 245.71 g/mol and computed XLogP3 from approximately 0.5 to 3.1 [1]. This shift dramatically reduces aqueous solubility relative to the core scaffold. The indan-2-yl group introduces a bicyclic hydrocarbon that increases hydrophobicity without adding hydrogen bond donors or acceptors, making the compound more suitable for hydrophobic binding pockets but requiring different formulation strategies for biochemical assays [2].

Solubility Formulation Biophysical assays

Recommended Application Scenarios for 3-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Hydrophobic Back-Pocket Occupancy

The indan-2-yl group provides a conformationally constrained hydrophobic moiety suitable for occupying the back pocket of ATP-binding sites in kinases, as validated by the use of analogous dihydro-1H-inden-2-yl-amino scaffolds in ATR kinase and IDH inhibitor patents [1]. The target compound's computed XLogP3 of 3.1 and TPSA of 37.8 Ų place it within recommended ranges for kinase inhibitors targeting intracellular enzymes. Researchers should prioritize this compound over N-phenyl or N-cyclohexyl analogs when the lead series requires a rigid, bicyclic hydrophobic group that cannot be adequately mimicked by monocyclic substituents [2].

Structure-Activity Relationship (SAR) Studies on Pyrazine C-3 Substitution Tolerance

The 3-chloro substituent serves as both a lipophilic modulator (ΔXLogP3 ≈ +1.1 vs. des-chloro analog) and a synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. This compound is the appropriate starting material for SAR campaigns exploring the impact of pyrazine C-3 substitution on target potency and selectivity, where the indan-2-yl group is held constant [1]. Procurement of the des-chloro analog would require separate synthetic investment to introduce the chloro substituent and would not support direct structure-activity comparisons.

Biophysical Assay Development Requiring Controlled Lipophilicity and Low TPSA

With a TPSA of 37.8 Ų and only 1 hydrogen bond donor, this compound is well-suited for surface plasmon resonance (SPR) and fluorescence-based binding assays where non-specific binding to sensor surfaces must be minimized. The balance of moderate lipophilicity (XLogP3 = 3.1) and low polar surface area supports reversible binding without excessive aggregation at typical screening concentrations (1–10 µM) [1]. The compound's 2 rotatable bonds further reduce the entropic penalty upon binding, improving the quality of thermodynamic binding parameters derived from isothermal titration calorimetry (ITC) experiments [2].

Quote Request

Request a Quote for 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.